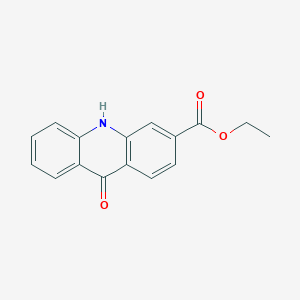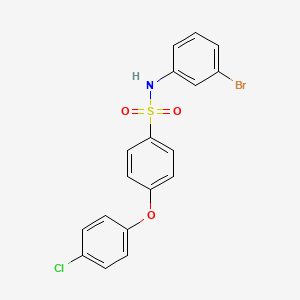
Ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds known for their wide range of biological activities and applications in various fields such as pharmacology, material science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate typically involves the reaction of acridone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the cyclization of N-phenylanthranilic acid derivatives under acidic conditions, followed by esterification with ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridine-9-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 9-hydroxy-9,10-dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Acridine-9-carboxylic acid derivatives.
Reduction: 9-Hydroxy-9,10-dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various acridine derivatives with potential biological activities.
Biology: Studied for its interactions with DNA and potential as an anticancer agent.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of organic electronic materials and photophysical studies.
Mechanism of Action
The mechanism of action of ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate involves its interaction with biological macromolecules such as DNA. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to potential anticancer and antimicrobial effects . The molecular targets include topoisomerases and DNA polymerases, which are crucial for DNA metabolism .
Comparison with Similar Compounds
Ethyl 9-oxo-9,10-dihydroacridine-3-carboxylate can be compared with other acridine derivatives such as:
Acridine Orange: A well-known fluorescent dye used in cell biology.
Acriflavine: An antiseptic and antiviral agent.
9-Aminoacridine: Used as an antiseptic and in the treatment of protozoal infections.
Uniqueness
This compound is unique due to its specific ester functional group, which can be hydrolyzed to form carboxylic acid derivatives.
Properties
CAS No. |
566156-41-0 |
|---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
ethyl 9-oxo-10H-acridine-3-carboxylate |
InChI |
InChI=1S/C16H13NO3/c1-2-20-16(19)10-7-8-12-14(9-10)17-13-6-4-3-5-11(13)15(12)18/h3-9H,2H2,1H3,(H,17,18) |
InChI Key |
MSRVWFZBNPFFSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-Benzyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14216030.png)

![Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]-1-methylene-2-propenyl]-](/img/structure/B14216033.png)

![N-[6-(Hydroxyamino)-6-oxohexyl]-1H-indole-2-carboxamide](/img/structure/B14216047.png)

![[6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14216058.png)
![6,6'-Dibromo-2,2'-diphenyl[3,3'-biphenanthrene]-4,4'-diol](/img/structure/B14216065.png)
![Phenol, 4,4'-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B14216072.png)
![4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid](/img/structure/B14216075.png)


![1-Iodo-3-[(4-iodophenyl)ethynyl]benzene](/img/structure/B14216095.png)
